molecular formula C15H9Cl2NO3 B3109262 (E)-3-(2,4-dichlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one CAS No. 170938-99-5

(E)-3-(2,4-dichlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one

Cat. No. B3109262
CAS RN: 170938-99-5
M. Wt: 322.1 g/mol
InChI Key: XHASPLYIDQGPSB-XBXARRHUSA-N
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Description

(E)-3-(2,4-dichlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, also known as DCPN, is a synthetic compound that has been widely studied for its potential applications in various scientific fields. This compound belongs to the class of chalcones, which are known for their diverse biological activities. In

Scientific Research Applications

(E)-3-(2,4-dichlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit a wide range of biological activities, such as anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. (E)-3-(2,4-dichlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have potential therapeutic effects in the treatment of Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of (E)-3-(2,4-dichlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. (E)-3-(2,4-dichlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one has been reported to inhibit the activity of certain enzymes and proteins involved in cell growth and proliferation, such as matrix metalloproteinases and cyclooxygenases. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(E)-3-(2,4-dichlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one has been shown to have various biochemical and physiological effects on cells and tissues. It has been reported to reduce oxidative stress and inflammation, which are associated with many chronic diseases. (E)-3-(2,4-dichlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one has also been shown to modulate the expression of certain genes and proteins involved in cell signaling and metabolism. It has been reported to have a low toxicity profile and is generally well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

(E)-3-(2,4-dichlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and diverse biological activities. However, it also has some limitations, such as its low solubility in aqueous solutions, which can affect its bioavailability and efficacy. (E)-3-(2,4-dichlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one also has limited information on its pharmacokinetics and pharmacodynamics, which can make it difficult to interpret its biological effects in vivo.

Future Directions

Future research on (E)-3-(2,4-dichlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one should focus on elucidating its mechanism of action and identifying its molecular targets in cells. This can provide valuable insights into its potential therapeutic applications and help in the development of new drugs based on (E)-3-(2,4-dichlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one. Additionally, more studies are needed to evaluate the safety and efficacy of (E)-3-(2,4-dichlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one in animal models and clinical trials. The use of novel drug delivery systems and formulations can also enhance the bioavailability and efficacy of (E)-3-(2,4-dichlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one in vivo. Finally, the development of new synthetic methods for (E)-3-(2,4-dichlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one can improve its purity and yield, making it more accessible for research and development purposes.

properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO3/c16-12-5-1-10(14(17)9-12)4-8-15(19)11-2-6-13(7-3-11)18(20)21/h1-9H/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHASPLYIDQGPSB-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2,4-dichlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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